N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride
Description
N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine hydrochloride is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position. The oxadiazole moiety is linked via a methylene bridge to a butan-1-amine chain, with the amine protonated as a hydrochloride salt. This structural framework is common in medicinal chemistry due to the oxadiazole’s metabolic stability and hydrogen-bonding capabilities, which enhance target binding .
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c1-3-4-5-9-6-8-10-7(2)11-12-8;/h9H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRCSWNSGFRFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=NC(=NO1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine hydrochloride is a chemical compound featuring a 1,2,4-oxadiazole ring, with the molecular formula and a molecular weight of approximately 239.31 g/mol. The oxadiazole ring contributes to its diverse biological activities, making it applicable in medicinal chemistry.
Properties
N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine hydrochloride's reactivity stems from its oxadiazole ring, which is capable of undergoing various chemical transformations to synthesize derivatives with enhanced biological activity.
Applications
N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine hydrochloride has several applications across different fields:
- Medicinal Chemistry The presence of the oxadiazole ring leads to a range of biological activities, such as pharmacological properties.
- Synthesis of Derivatives The reactivity of the oxadiazole ring allows for the synthesis of derivatives or related compounds.
Interactions
Interaction studies have provided insights into the compound's binding affinities with various biological targets. These interactions are crucial for understanding the pharmacodynamics of the compound and guiding further modifications for improved efficacy.
Mechanism of Action
The mechanism by which N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituents on the Oxadiazole Ring
- Alkyl vs. Aromatic Groups: The target compound’s 3-methyl group contrasts with analogs bearing ethyl (), phenyl (), or octylphenyl () substituents.
- Electron-Withdrawing Groups : Compounds like N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives () incorporate chlorine atoms, which may improve binding to hydrophobic enzyme pockets.
Amine Chain Modifications
- Chain Length : The butan-1-amine chain in the target compound provides moderate flexibility and lipophilicity. Shorter chains (e.g., methylamine in ) reduce steric bulk, while longer chains or amide linkages () may alter metabolic stability and bioavailability.
- Functional Group Variations : Amide-containing analogs () resist enzymatic degradation compared to primary amines, extending half-life in vivo.
Physicochemical Properties
- Lipophilicity : The ethyl-substituted analog () has XLogP3 = 0.4, whereas bulkier substituents (e.g., octylphenyl in ) likely increase logP, favoring CNS penetration.
Biological Activity
N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride is a chemical compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including a butan-1-amine group linked to a 3-methyl-1,2,4-oxadiazol moiety, suggest potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H15ClN3O |
| CAS Number | 2551116-59-5 |
The synthesis typically involves the reaction of 3-methyl-1,2,4-oxadiazole with butan-1-amine using coupling agents like DCC or EDC under mild conditions.
Antimicrobial Properties
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, related oxadiazole derivatives have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Antitumor Activity
Research has demonstrated that oxadiazole derivatives can possess antitumor properties. The structure–activity relationship (SAR) studies suggest that modifications on the oxadiazole ring can enhance cytotoxicity against cancer cell lines. For example, compounds with electron-donating groups at specific positions on the phenyl ring exhibited increased activity against A431 and Jurkat cell lines .
Neuroprotective Effects
Preliminary investigations into the neuroprotective effects of oxadiazole-containing compounds suggest potential applications in neurodegenerative diseases. These compounds may exert protective effects on neuronal cells by modulating oxidative stress and inflammatory pathways .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising results against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant cytotoxic potential.
Summary of Biological Activities
| Activity Type | Effectiveness |
|---|---|
| Antimicrobial | Effective against MDR bacteria |
| Antitumor | Significant cytotoxicity in cancer cell lines |
| Neuroprotective | Potential modulation of oxidative stress |
Q & A
Q. How might this compound be adapted for use in materials science or agrochemical research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
